
alpha,beta-Trehalose
Overview
Description
Alpha,beta-Trehalose is a non-reducing disaccharide composed of two glucose molecules linked by an alpha,alpha-1,1-glycosidic bond . This compound is found in a variety of organisms, including bacteria, fungi, plants, and invertebrates . It serves as a source of energy and carbon, and plays a role in stress protection by stabilizing proteins and cellular membranes .
Preparation Methods
Alpha,beta-Trehalose can be synthesized through several methods:
Enzymatic Synthesis: The most common method involves the use of trehalose synthase, which converts maltose into this compound. This method is favored for its simplicity and efficiency.
Chemical Synthesis: This involves the ethylene oxide addition reaction between 2,3,4,5-tetra-O-acetyl-D-glucose and 3,4,6-tri-O-acetyl-1,2-anhydro-D-glucose.
Industrial Production: Industrially, this compound is produced using a two-enzyme method involving maltooligosyltrehalose synthase and maltooligosyltrehalose trehalohydrolase, with starch as the substrate.
Chemical Reactions Analysis
Alpha,beta-Trehalose undergoes various chemical reactions:
Oxidation: It can be oxidized to form trehalose-6-phosphate.
Hydrolysis: Trehalase enzymes hydrolyze this compound into two glucose molecules.
Substitution: It can undergo substitution reactions to form various derivatives.
Common reagents used in these reactions include UDP-glucose, ADP-glucose, and GDP-glucose . Major products formed include glucose and trehalose-6-phosphate .
Scientific Research Applications
Alpha,beta-trehalose is a type of trehalose where one glucose molecule has an alpha-configuration at the anomeric carbon, and the other has a beta-configuration . Trehalose, a non-reducing sugar composed of two glucose molecules, is found in various plants and animals and is recognized for its ability to protect cells from damage caused by desiccation and oxidative stress . While trehalose is not typically found in mammals, it has garnered interest for its potential applications in biomedical research, biotechnology, and medicine [1, 9].
Biomedical and Biotechnological Applications
Trehalose's capacity to stabilize biomolecules has led to its widespread use in biological preservation . Researchers have been modifying trehalose to create analogs for use in biomedical research and biotechnology . Trehalose analogs that cannot be broken down could be beneficial as bioprotectants and food additives . Trehalose-based imaging probes and inhibitors are valuable research tools and may have potential in the diagnosis and treatment of diseases like tuberculosis .
Modification and Synthesis Novel synthetic methods are facilitating the creation and evaluation of trehalose analogs . These analogs, including 14C-labeled trehalose, have applications ranging from basic biological inquiry to pathogen detection . Trehalose-based inhibitors can serve as probes for trehalose-processing enzymes and potentially as therapeutic compounds .
Targeted Delivery The presence of trehalose uptake pathways in pathogens suggests the possibility of using trehalose to deliver diagnostic or therapeutic agents, particularly since trehalose metabolism is largely absent in mammals . However, the ability of mammals to break down trehalose into glucose must be considered when targeting pathogens and in the consumption of trehalose from food and pharmaceutical products .
Neuroprotective Applications
Trehalose has demonstrated neuroprotective effects in animal models of neurodegenerative diseases like Parkinson's and Huntington's disease . The primary hypothesis suggests that trehalose protects neurons by inducing autophagy, which helps clear protein aggregates .
Autophagy and Aggregate Clearance Animal studies have shown that trehalose administration activates autophagy and reduces protein aggregates in neurodegenerative disease models, supporting the autophagy induction hypothesis . However, it has also been shown that trehalose can block autophagic flux from autophagosome to autolysosome in cell models . Trehalose may exert neuroprotective effects indirectly at systemic levels, possibly by influencing gut microbiota .
Clinical Improvements Oral administration of trehalose has improved motor dysfunction and extended the lifespan of mouse models with Huntington's disease . Additionally, trehalose administration significantly prolonged the lifespan and enhanced neuronal survival in superoxide dismutase 1 (SOD1) mutant mice .
Applications in Multiple System Atrophy (MSA)
Trehalose treatment has been shown to improve memory in MSA mouse models by reducing α-synuclein (αSyn) oligomers . Both intranasal and oral administration of trehalose reversed memory impairments to near-normal levels in the MSA model . Trehalose treatment reduced the amount of toxic αSyn and increased the aggregated form of αSyn in the MSA model brain, suggesting that trehalose accelerates the aggregate formation of αSyn, leading to reduced exposure to toxic αSyn oligomers .
Study Findings Trehalose administration promotes αSyn phosphorylation in the cerebrum of MSA model mice . In vitro analysis confirmed that trehalose reduced soluble αSyn oligomers in the hippocampus and brainstem . The cytoprotective effects of trehalose can be enhanced by a combination of oral and intranasal administration .
Antimicrobial Applications
Trehalose analogues have applications in probing Mycobacteria via their trehalose metabolism and as inhibitors of mycobacterial growth . These organisms rely on trehalose as a precursor for essential cell wall glycolipids and other metabolites . Trehalose metabolism is related to the virulence of pathogenic mycobacteria, including Mycobacterium tuberculosis . Trehalose analogues chemically modified with fluorescent tags have been used for the detection and imaging of living Mycobacteria, paving the way for future applications in tuberculosis diagnostics . Certain trehalose analogues disrupt essential metabolic pathways and offer potential as antimycobacterial compounds .
Dietary Applications
Dietary trehalose has bioactive effects, highlighting its promise in future industrial and scientific contributions . In hypervirulent C. difficile strains, increased trehalose consumption and enhanced utilization may play a causative role in the development of these ribotypes .
Protein Stabilization
Trehalose preserves labile cellular proteins against desiccation by interacting directly with the dehydrated protein via hydrogen bonding . It protects protein integrity by limiting denaturation under heat stress, oxidant injury, and anoxia . Trehalose is effective in stabilizing proteins during desiccation . The ability of trehalose to stabilize fragile proteins and protect them from denaturation has been used in biopharmaceutical formulations, such as monoclonal antibodies . It stabilizes aggregation-prone protein molecules and is under investigation as a possible treatment for polyglutamine diseases like Huntington’s chorea .
Ocular Applications
Trehalose administration has shown significant improvements on the ocular surface, reducing corneal fluorescein staining area, decreasing ruffling and desquamating cells, and decreasing apoptotic cells in the ocular surface epithelium . Topical trehalose has been compared with topical cyclosporin 0.05% ophthalmic solution in treating dry eye .
Additional Properties
Trehalose has the highest hydration ability among all the saccharides studied . It can reduce anoxia-induced protein aggregation in vitro . Trehalose can also protect against desiccation and oxidative insult .
Tables of Applications and Functions
Huntington's Disease
In a study, oral administration of trehalose improved motor dysfunction and extended the lifespan of a mouse model with Huntington's disease . This suggests that trehalose's ability to stabilize aggregation-prone protein molecules could be a viable approach in treating polyglutamine diseases like Huntington's chorea .
Multiple System Atrophy (MSA)
Research on MSA mouse models demonstrated that both intranasal and oral administration of trehalose reversed memory impairments . The treatment reduced toxic αSyn oligomers and increased the aggregated form of αSyn in the brain. This indicates that trehalose improves memory by converting cytotoxic αSyn oligomers into aggregates .
Dry Eye Treatment
Clinical studies have shown that topical trehalose improves ocular surface conditions, reducing corneal fluorescein staining and cellular damage . In one study, topical trehalose was compared with topical cyclosporin 0.05% ophthalmic solution, showing comparable effects in treating dry eye .
Tuberculosis Diagnostics
Mechanism of Action
Alpha,beta-Trehalose exerts its effects through several mechanisms:
Protein Stabilization: It prevents protein denaturation by replacing water molecules around proteins.
Autophagy Induction: It induces autophagy, a cellular process that degrades and recycles damaged cellular components.
Oxidative Stress Protection: It reduces oxidative stress by scavenging free radicals.
Comparison with Similar Compounds
Alpha,beta-Trehalose is unique compared to other disaccharides like sucrose and maltose due to its non-reducing nature and high stability . Similar compounds include:
Alpha,alpha-Trehalose: The most common form of trehalose found in nature.
Beta,beta-Trehalose: Another isomer of trehalose, less common and not found in living organisms.
This compound stands out for its superior stability and protective properties under stress conditions .
Biological Activity
Alpha, beta-trehalose is a non-reducing disaccharide composed of two glucose molecules linked by an α,α-1,1-glycosidic bond. This compound has garnered significant interest in various fields, including biochemistry, medicine, and biotechnology, due to its unique biological activities and protective properties. This article explores the biological activity of alpha, beta-trehalose, highlighting its mechanisms of action, therapeutic potential, and applications in different domains.
1. Neuroprotection
Alpha, beta-trehalose has been extensively studied for its neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Huntington's diseases. The primary proposed mechanism involves the induction of autophagy, which facilitates the clearance of misfolded proteins and aggregates from neurons. Studies indicate that trehalose administration leads to reduced protein aggregates and improved neuronal survival in animal models . However, some research raises questions about the reliability of these findings, suggesting that trehalose may interfere with autophagic flux rather than enhancing it .
2. Protein Stabilization
Trehalose is known for its ability to stabilize proteins and other biomolecules. It acts as a molecular chaperone, helping to refold denatured proteins and prevent aggregation during stress conditions such as heat or desiccation. This property makes trehalose valuable in biotechnological applications where protein stability is crucial .
3. Cryoprotection
Trehalose exhibits cryoprotective properties that are beneficial for preserving cells and tissues during freezing processes. It prevents ice crystal formation and cellular damage during cryopreservation, making it a useful agent in cell banking and organ preservation .
Therapeutic Applications
1. Neurodegenerative Diseases
Research has shown that trehalose can improve motor function and extend lifespan in mouse models of Huntington's disease . Additionally, it has demonstrated protective effects against dopaminergic neuron loss in Parkinson's disease models . These findings suggest potential therapeutic applications for trehalose in treating neurodegenerative disorders.
2. Metabolic Disorders
Trehalose has been implicated in the regulation of metabolism and inflammation. Studies indicate that it may suppress bone resorption and modulate inflammatory responses . Its role as a bioactive nutrient highlights its potential in managing cardiometabolic diseases.
3. Antimicrobial Properties
Recent investigations have identified trehalose's influence on gut microbiota, particularly its effects on pathogenic bacteria such as Clostridium difficile. Enhanced utilization of trehalose by hypervirulent strains of this bacterium suggests a complex interaction between dietary trehalose and microbial metabolism that could impact human health .
Case Studies
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to distinguish between α,β-trehalose biosynthesis pathways in novel organisms?
To identify biosynthetic pathways (e.g., trehalose-6-phosphate synthase/phosphatase, trehalose synthase), researchers should combine enzyme activity assays (e.g., quantifying trehalose-6-phosphate intermediates via HPLC) with genetic knockout models to observe pathway disruption . Isotopic labeling (e.g., ¹³C-glucose tracing) can track carbon flux, while comparative genomics can identify conserved orthologs of known pathway enzymes .
Q. How can α,β-trehalose’s protein-stabilizing effects be quantified in vitro?
Use differential scanning calorimetry (DSC) to measure thermal denaturation midpoint () shifts in proteins incubated with trehalose. For enzymatic activity retention, conduct kinetic assays (e.g., RNase A activity post-heat stress) and calculate Gibbs free energy () changes to assess stabilization efficacy . Surface tension measurements of trehalose solutions correlate with stabilization outcomes and should be included .
Q. What model systems are appropriate for studying α,β-trehalose’s role in autophagy induction?
Use neurodegenerative disease models (e.g., Huntington’s disease in transgenic mice) to monitor autophagy markers (LC3-II/I ratio, p62 degradation) via Western blot. Pair with mTOR-independent pathway assays , such as AMPK activation, to isolate trehalose-specific effects .
Advanced Research Questions
Q. How can conflicting data on α,β-trehalose’s autophagy-enhancing effects be resolved across studies?
Discrepancies often arise from variations in cell type-specific lysosomal pH or trehalose concentration thresholds. To address this:
- Standardize trehalose doses (e.g., 50–100 mM in cell culture) .
- Use lysosomal pH reporters (e.g., LysoSensor Yellow/Blue) to control for organelle acidity .
- Combine trehalose with lysosomal inhibitors (e.g., bafilomycin A1) to validate autophagic flux .
Q. What experimental designs mitigate confounding factors in α,β-trehalose’s dual role as a stabilizer and signaling molecule?
Employ time-resolved NMR to differentiate structural stabilization (direct trehalose-protein interactions) from signaling effects (e.g., trehalose-mediated transcriptional changes). Use transcriptomic profiling (RNA-seq) to identify early-response genes activated by trehalose, independent of stress pathways .
Q. How do researchers reconcile α,β-trehalose’s broad stabilization claims with its variable efficacy across protein classes?
Conduct systematic comparisons using proteins with divergent physicochemical properties (e.g., hydrophobicity, charge distribution). Apply Wyman linkage analysis to quantify trehalose exclusion during protein denaturation, correlating results with polypeptide chain length and solvent-accessible surface area .
Q. What statistical frameworks address reproducibility challenges in trehalose-related protein aggregation studies?
Use Krippendorff’s Alpha (α ≥ 0.80) to ensure inter-rater reliability in qualitative assessments (e.g., microscopy-based aggregation scoring). For quantitative data, apply mixed-effects models to account for batch variability in trehalose purity or storage conditions .
Q. Methodological Guidance
- For structural studies : Pair Fourier-transform infrared spectroscopy (FTIR) with molecular dynamics simulations to map trehalose-water-protein interactions .
- For in vivo applications : Optimize trehalose delivery using nanoparticle encapsulation to bypass rapid renal clearance and enhance bioavailability in neurological studies .
- Data interpretation : When reporting stabilization effects, include ΔCp (heat capacity change) values to clarify whether trehalose alters protein folding cooperativity .
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTRYLNUVZCQOY-BTLHAWITSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317551 | |
Record name | α,β-Trehalose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Neotrehalose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029880 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
585-91-1 | |
Record name | α,β-Trehalose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=585-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α,β-Trehalose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Neotrehalose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029880 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
149 °C | |
Record name | Neotrehalose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029880 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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